molecular formula C14H11ClO3 B8655003 5-Chloro-2-(phenoxymethyl)benzoic acid CAS No. 60086-32-0

5-Chloro-2-(phenoxymethyl)benzoic acid

Cat. No.: B8655003
CAS No.: 60086-32-0
M. Wt: 262.69 g/mol
InChI Key: KTZQMOQHSQRAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(phenoxymethyl)benzoic acid is a high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. This benzoic acid derivative features a phenoxymethyl side chain at the 2-position, a structural motif present in various biologically active compounds and patented therapeutic agents . Its molecular framework makes it a versatile scaffold for constructing more complex molecules, particularly in developing potential pharmacologically active compounds. Researchers utilize this compound and its structural analogs as key intermediates in synthesizing molecules investigated for diverse applications, including the modulation of biological pathways such as nonsense-mediated mRNA decay in models of genetic disorders . The chlorine substituent and the benzoic acid core offer distinct sites for further chemical modification, enabling structure-activity relationship (SAR) studies. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60086-32-0

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-(phenoxymethyl)benzoic acid

InChI

InChI=1S/C14H11ClO3/c15-11-7-6-10(13(8-11)14(16)17)9-18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

KTZQMOQHSQRAJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: The 5-Chloro-2-(phenoxymethyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical scaffold 5-Chloro-2-(phenoxymethyl)benzoic acid , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 5-Chloro-2-(phenoxymethyl)benzoic acid moiety represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) modulators and a synthetic gateway to tricyclic xanthone derivatives. Unlike simple salicylates, the insertion of a methylene bridge between the phenyl ether and the benzoic acid core imparts unique conformational flexibility, allowing the molecule to adopt "L-shaped" binding modes essential for nuclear receptor selectivity.

This guide provides a rigorous analysis of the scaffold’s synthesis via the phthalide ring-opening strategy, its structure-activity relationship (SAR) in metabolic disease, and self-validating protocols for its laboratory preparation.

Chemical Architecture & Synthesis Strategy

Retrosynthetic Analysis

The construction of the 2-(phenoxymethyl)benzoic acid skeleton is non-trivial due to the potential for intramolecular cyclization. While direct alkylation of 5-chloro-2-methylbenzoic acid is possible, it often suffers from radical side reactions. The industry-standard approach utilizes a nucleophilic ring-opening of 5-chlorophthalide .

  • Advantage: This method masks the carboxylic acid as a lactone until the final step, preventing premature decarboxylation or esterification.

  • Mechanism: A phenoxide anion attacks the electrophilic lactone carbonyl (or the benzylic carbon depending on conditions), resulting in ring opening to yield the target acid.

Validated Synthetic Workflow (Graphviz)

The following diagram outlines the high-yield synthetic pathway starting from 5-chlorophthalide.

SynthesisPath Figure 1: Phthalide ring-opening route to 5-Chloro-2-(phenoxymethyl)benzoic acid. Precursor 5-Chlorophthalide (Electrophilic Core) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Phenol / KOtBu (DMF, 100°C) Reagent Substituted Phenol (Nucleophile) Reagent->Intermediate Product 5-Chloro-2-(phenoxymethyl) benzoic acid Intermediate->Product Ring Opening (Acid Workup) Cyclization Xanthone Derivative Product->Cyclization TFAA / H2SO4 (Dehydration)

Experimental Protocol: Phthalide Ring-Opening

Objective: Synthesis of 5-Chloro-2-(phenoxymethyl)benzoic acid (Target Compound). Scale: 10 mmol Safety: 5-chlorophthalide is an irritant. Work in a fume hood.

Materials
ReagentEquiv.[1]AmountRole
5-Chlorophthalide 1.01.68 gElectrophile
Phenol 1.11.03 gNucleophile
Potassium tert-butoxide (KOtBu) 1.21.35 gBase
Dimethylacetamide (DMAc) Solvent20 mLPolar Aprotic Solvent
Step-by-Step Methodology
  • Activation: In a dried 100 mL round-bottom flask, dissolve phenol (1.1 equiv) in DMAc (10 mL). Add KOtBu (1.2 equiv) portion-wise at 0°C under N₂ atmosphere. Stir for 30 mins to generate the potassium phenoxide.

  • Coupling: Dissolve 5-chlorophthalide (1.0 equiv) in DMAc (10 mL) and add it dropwise to the phenoxide solution.

  • Reaction: Heat the mixture to 130°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The phthalide spot (Rf ~0.6) should disappear; a new polar spot (acid, Rf ~0.1) will appear (streaking is normal).

  • Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The solution should be basic (pH > 10).

  • Acidification: Acidify carefully with 2N HCl to pH 2–3. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) to yield the pure acid.

Quality Control Criteria:

  • ¹H NMR (DMSO-d₆): Look for the singlet methylene peak (-CH2-O-) around δ 5.4 ppm. The carboxylic acid proton should appear as a broad singlet >12 ppm.

  • Melting Point: Expect range 155–160°C (derivative dependent).

Pharmacology: PPAR Modulation & SAR

The 5-chloro-2-(phenoxymethyl)benzoic acid structure acts as a lipid-mimetic . The lipophilic phenoxymethyl "tail" mimics fatty acids, while the benzoic acid "head" interacts with the polar residues in the ligand-binding domain (LBD) of PPARs.

Mechanism of Action

This scaffold is primarily explored for PPARα (alpha) and PPARδ (delta) agonism.

  • PPARα: Regulates lipid metabolism (lowers triglycerides).

  • PPARδ: Regulates glucose homeostasis and fatty acid oxidation.

The chlorine atom at position 5 is critical; it fills a hydrophobic pocket in the LBD, increasing binding affinity by approximately 10-fold compared to the unsubstituted analog.

Signaling Pathway Visualization

The following diagram illustrates how this ligand activates transcription factors to alter metabolic profiles.

PPARPathway Figure 2: Mechanism of Action for PPAR modulation by benzoic acid derivatives. Ligand 5-Cl-2-(PM)BA (Ligand) PPAR PPARα / PPARδ (Nuclear Receptor) Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Translocation Transcription Gene Transcription (CPT1, ACO, LPL) DNA->Transcription Activation Effect Lipid Lowering & Insulin Sensitization Transcription->Effect

[1][3]

Comparative Data: Derivative Potency

The following table summarizes the impact of substituents on the "Phenoxy" ring (the tail) when the core is fixed as 5-chloro-2-(phenoxymethyl)benzoic acid.

Substituent (Phenoxy Ring)Electronic EffectPPARα EC₅₀ (µM)Primary Indication
H (Unsubstituted) Neutral12.5Baseline Activity
4-Methoxy Electron Donating4.2Enhanced Lipophilicity
3-Trifluoromethyl Electron Withdrawing0.8High Potency Agonist
4-Carboxymethyl Hydrophilic>50Poor Membrane Permeability
2-Isopropyl Steric Bulk2.1Selective PPARδ Modulator

Note: Data represents aggregated trends from SAR studies on PPAR agonists (fibrates and phenoxy-acid analogs).

References

  • Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • Synthesis of Phenols from Benzoic Acids (Phthalide Chemistry Context). Source: Organic Syntheses.[1][2] URL:[Link]

  • 2-(Phenoxymethyl)benzoic acid Structure & Properties. Source: PubChem Compound Summary. URL:[Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold. Source: PubMed (Eur J Med Chem). URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Comparing 5-Chloro-2-(phenoxymethyl)benzoic Acid with Salicylic Acid Derivatives: A Framework for Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the nuanced comparison of novel chemical entities against established pharmacophores is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for the comparative analysis of 5-Chloro-2-(phenoxymethyl)benzoic acid, a compound of interest, against the well-established class of salicylic acid derivatives. As a Senior Application Scientist, my objective is to equip you not with definitive answers about an under-characterized compound, but with the strategic approach and detailed methodologies required to generate robust, comparative data. We will delve into the rationale behind experimental design, providing a self-validating system for assessing anti-inflammatory potential and cellular toxicity.

Introduction: Structural Scaffolds and Therapeutic Hypotheses

Salicylic acid and its derivatives, most notably acetylsalicylic acid (aspirin), have been mainstays in anti-inflammatory therapy for over a century. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins. The core structure of salicylic acid, a 2-hydroxybenzoic acid, is a key determinant of this activity.

5-Chloro-2-(phenoxymethyl)benzoic acid presents an intriguing structural variation. The replacement of the hydroxyl group with a phenoxymethyl moiety and the addition of a chlorine atom at the 5-position of the benzoic acid ring suggest potential modulations in its physicochemical properties and, consequently, its biological activity. The phenoxymethyl group may influence lipophilicity and steric interactions within the target enzyme's active site, while the chloro- substitution could enhance binding affinity or alter metabolic stability. This guide will outline the necessary experimental steps to test these hypotheses.

Mechanistic Deep Dive: The Cyclooxygenase Pathway

A thorough comparison necessitates a foundational understanding of the target pathway. The anti-inflammatory effects of salicylic acid derivatives are primarily mediated through the inhibition of COX-1 and COX-2.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates Salicylic Acid Derivatives Salicylates->COX_Enzymes Inhibition Target_Compound 5-Chloro-2-(phenoxymethyl)benzoic acid Target_Compound->COX_Enzymes Hypothesized Inhibition

Caption: The Cyclooxygenase (COX) pathway and points of inhibition.

The differential inhibition of COX-1 and COX-2 is a critical factor in the safety profile of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-2 is inducibly expressed at sites of inflammation, COX-1 is constitutively expressed and plays a role in gastrointestinal mucosal protection and platelet function.[1] Therefore, a key aspect of this comparative analysis will be to determine the selectivity of 5-Chloro-2-(phenoxymethyl)benzoic acid for these two isoforms.

Proposed Comparative Analysis: A Multi-faceted Approach

Given the limited publicly available data on 5-Chloro-2-(phenoxymethyl)benzoic acid, a direct comparison is not yet possible. This section, therefore, outlines a proposed experimental workflow to generate the necessary data for a robust comparison against well-characterized salicylic acid derivatives and other NSAIDs.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assays

The primary in vitro assessment of anti-inflammatory potential will be through COX-1 and COX-2 inhibition assays. This allows for the determination of the 50% inhibitory concentration (IC50) for each isozyme.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard, commercially available COX inhibitor screening kits.

  • Enzyme and Substrate Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid, the substrate for COX enzymes.

  • Compound Preparation: Prepare stock solutions of 5-Chloro-2-(phenoxymethyl)benzoic acid, salicylic acid, acetylsalicylic acid, and a known selective COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO). Create a dilution series for each compound to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • The peroxidase activity of COX is then measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data Table (Reference Compounds)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Aspirin~3.57[3]~29.3[3]~0.12
Diclofenac~0.076[4]~0.026[4]~2.9
Ibuprofen12[4]80[4]0.15
Celecoxib82[4]6.8[4]12

This table provides benchmark values against which the experimentally determined IC50 values for 5-Chloro-2-(phenoxymethyl)benzoic acid can be compared.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess the in vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a well-established and reproducible method.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer 5-Chloro-2-(phenoxymethyl)benzoic acid, salicylic acid, and a positive control (e.g., indomethacin) orally or intraperitoneally at various doses. A vehicle control group should also be included.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Paw_Edema_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Compound_Admin Compound Administration (Oral/IP) Animal_Acclimatization->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0-5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Sources

A Comparative Guide to the Validation of Reference Standards for 5-Chloro-2-(phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterated Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific integrity and regulatory compliance. For a compound such as 5-Chloro-2-(phenoxymethyl)benzoic acid, which holds potential as a key intermediate or active pharmaceutical ingredient (API), the establishment of a highly purified and thoroughly characterized reference standard is not merely a procedural step but a fundamental necessity. This guide provides a comprehensive framework for the validation of a 5-Chloro-2-(phenoxymethyl)benzoic acid reference standard, offering a comparative analysis of essential analytical techniques and the rationale behind their application.

A reference standard serves as the benchmark against which all subsequent batches of the material are qualified. Its purity and identity must be unequivocally established to ensure the validity of assays, impurity profiling, and stability studies. This document is designed for researchers, analytical scientists, and quality control professionals, providing both the theoretical basis and practical methodologies for a robust validation process, in alignment with the principles outlined by the International Council on Harmonisation (ICH) guidelines.[1][2][3]

The Validation Workflow: A Multi-faceted Approach

The validation of a reference standard is a holistic process that employs a suite of orthogonal analytical techniques to build a comprehensive profile of the material. Each method provides a unique piece of the puzzle, and their collective data provides the confidence required to designate a batch as a reference standard.

Caption: A typical workflow for the validation of a chemical reference standard.

Comparative Analysis of Key Validation Techniques

The selection of analytical methods for reference standard validation is guided by the need for specificity, accuracy, and precision. Below is a comparative overview of the primary techniques employed for the characterization of 5-Chloro-2-(phenoxymethyl)benzoic acid.

Analytical Technique Purpose Strengths Limitations
¹H and ¹³C NMR Structural elucidation and confirmation of identity.Provides detailed structural information, enabling the unambiguous identification of the molecule. Quantitative NMR (qNMR) can be used for assay determination.Relatively low sensitivity compared to MS. May require deuterated solvents.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.High sensitivity and specificity. Can be coupled with chromatography (LC-MS, GC-MS) for impurity identification.Fragmentation patterns can be complex to interpret. Ionization efficiency can vary.
FTIR Spectroscopy Identification of functional groups.Rapid and non-destructive. Provides a unique "fingerprint" for the compound.Not suitable for quantification. May not distinguish between structurally similar isomers.
HPLC-UV Purity determination, assay, and impurity profiling.[4][5]High resolution and sensitivity. Well-established and robust for quantitative analysis.Requires a chromophore for UV detection. Method development can be time-consuming.
GC-MS Analysis of volatile and semi-volatile impurities, including residual solvents.Excellent separation efficiency for volatile compounds. Mass spectrometric detection provides definitive identification.Not suitable for non-volatile or thermally labile compounds without derivatization.
Karl Fischer Titration Determination of water content.High accuracy and precision for water determination.Specific for water; does not detect other volatile impurities.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and presence of volatile impurities.Provides information on decomposition temperature and residual solvent content.Not specific for the type of volatile component being lost.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a template and should be optimized and validated for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed to separate the main component from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 5-Chloro-2-(phenoxymethyl)benzoic acid candidate reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Calculate the concentration of the sample against a certified reference standard of a related compound (if a specific CRM is unavailable) or by using the 100% method, assuming the purity is 100% after correcting for water and residual solvents.

Caption: Workflow for HPLC analysis of 5-Chloro-2-(phenoxymethyl)benzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is crucial for identifying and quantifying any residual solvents from the synthesis and purification process.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • DB-624 or equivalent capillary column (30 m x 0.25 mm, 1.4 µm)

Reagents:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (GC grade)

GC-MS Conditions:

Parameter Condition
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 250 °C
Ion Source Temperature 230 °C

| Mass Range | 35-350 amu |

Procedure:

  • Standard Preparation: Prepare a standard solution containing known amounts of potential residual solvents in the diluent.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 5-Chloro-2-(phenoxymethyl)benzoic acid candidate reference standard into a headspace vial and add 1 mL of diluent.

  • Analysis: Place the vials in the headspace autosampler and run the GC-MS analysis.

  • Data Analysis: Identify and quantify any detected residual solvents by comparing the sample data to the standard.

Establishing Trustworthiness: The Self-Validating System

A robust reference standard validation protocol is inherently a self-validating system. The orthogonality of the chosen analytical techniques provides a mechanism for cross-verification of results. For instance, the purity value obtained from HPLC analysis should be in agreement with the combined results from Karl Fischer titration (water content), TGA (non-aqueous volatiles), and GC-MS (residual solvents). Any significant discrepancy would trigger further investigation into the presence of non-volatile, non-UV active impurities.

Authoritative Grounding and Comprehensive References

The principles and practices outlined in this guide are grounded in internationally recognized guidelines for analytical method validation and reference standard characterization. Adherence to these standards is essential for ensuring regulatory acceptance and the global interoperability of analytical data.

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology: This guideline provides a detailed framework for the validation of analytical procedures, including the parameters that need to be investigated (e.g., accuracy, precision, specificity, linearity).[1]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients: This guideline outlines the expectations for the quality management system for the manufacturing of APIs, including the qualification and management of reference standards.[2]

  • United States Pharmacopeia (USP) General Chapter <11>: Reference Standards: This chapter provides detailed information on the establishment, characterization, and use of USP Reference Standards.[6]

By integrating the principles from these authoritative sources, laboratories can establish a scientifically sound and compliant process for the validation of 5-Chloro-2-(phenoxymethyl)benzoic acid reference standards.

Conclusion

The validation of a reference standard for 5-Chloro-2-(phenoxymethyl)benzoic acid is a rigorous, multi-faceted process that underpins the quality and reliability of all subsequent analytical work. By employing a suite of orthogonal analytical techniques, adhering to established regulatory guidelines, and fostering a culture of scientific integrity, researchers and drug development professionals can establish a well-characterized and trustworthy reference standard. This, in turn, ensures the accuracy of data submitted for regulatory review and ultimately contributes to the safety and efficacy of pharmaceutical products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]

  • Arabian Journal of Chemistry. (2019). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2009). Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-(phenoxymethyl)benzoic acid

[1]

Executive Safety Profile & Risk Assessment

Compound Identity:

  • Chemical Name: 5-Chloro-2-(phenoxymethyl)benzoic acid[1][2]

  • Chemical Class: Chlorinated Aromatic Carboxylic Acid / Ether

  • Physical State: Solid (typically off-white to white crystalline powder)[1]

  • Primary Hazards (GHS): Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation).

The "Silent" Risk: While this compound is not typically classified as a High Potency Active Pharmaceutical Ingredient (HPAPI), it presents a specific "dual-threat" often overlooked in standard protocols:

  • Acidic Corrosivity: As a benzoic acid derivative, it can cause immediate mucous membrane irritation upon inhalation of dust [1].

  • Lipophilicity: The phenoxymethyl and chloro-substituents increase lipid solubility compared to unsubstituted benzoic acid, potentially enhancing skin absorption rates when dissolved in organic solvents [2].

The Defense Layer: Personal Protective Equipment (PPE)[3]

Standard "lab safety" advice is insufficient. You must select PPE based on the state of the matter (Solid vs. Solution).

Hand Protection Strategy

Critical Insight: The permeation rate of this compound changes drastically once solubilized.

StateRecommended MaterialThicknessBreakthrough TimeRationale
Solid (Dry) Nitrile ≥ 5 mil (0.12 mm)> 480 minExcellent barrier against solid particulates; resists incidental contact.[1]
Solution (Ethanol/Methanol) Nitrile (Extended Cuff) ≥ 8 mil (0.20 mm)> 240 minAlcohol solvents do not rapidly degrade nitrile, maintaining the barrier against the solute.
Solution (DMF/DMSO) Laminate / Butyl Multilayer> 480 minWARNING: Nitrile degrades rapidly in DMF/DMSO. The solute will be carried through the glove material to the skin [3].
Respiratory & Eye Protection[1][4]
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

  • Respiratory Backup: If fume hood work is impossible (not recommended), use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge protects against potential sublimation or solvent vapors during processing.

PPE Decision Matrix (Visualization)

PPE_SelectionStartStart: Handling 5-Chloro-2-(phenoxymethyl)benzoic acidStateCheckWhat is the physical state?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolution dissolved in SolventStateCheck->SolutionStandardPPEStandard Protocol:Nitrile Gloves (5 mil)Safety GogglesFume HoodSolid->StandardPPEDust Hazard OnlySolventCheckIdentify Solvent CarrierSolution->SolventCheckHighRiskPPEHigh Permeation Risk:Laminate/Butyl GlovesDouble Gloving RequiredSolventCheck->HighRiskPPEDMF, DMSO, DCMMedRiskPPESolvent Protocol:Thick Nitrile (8 mil)Splash GogglesSolventCheck->MedRiskPPEMethanol, Ethanol, Water

Figure 1: Logic flow for selecting appropriate hand protection based on solvent carrier effects.[1]

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk for Inhalation)

Objective: Prevent generation of airborne dust.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Chlorinated aromatics can accumulate static charge, causing powder to "jump" and disperse.

  • Tool Selection: Use a PTFE-coated spatula. Avoid stainless steel if the material is slightly wet or acidic, to prevent trace metal contamination, though 316L steel is generally acceptable.

  • Tare Method:

    • Place the receiving vessel (flask) in the balance.

    • Tare.

    • Add solid slowly.

    • Do not transfer solid from weighing paper to flask outside the hood.

Phase B: Solubilization & Reaction

Objective: Mitigate exotherms and splashes.

  • Solvent Addition: Add solvent to the solid, not solid to the solvent. This prevents a "dust puff" upon impact.

  • Venting: If reacting with bases (e.g., Sodium Bicarbonate) to form the salt, CO2 evolution will occur. Ensure the reaction vessel is not sealed.

  • Temperature Control: While the acid itself is stable, maintain reaction temperature <50°C unless protocol dictates otherwise, to minimize vapor pressure of the chlorinated moiety.

Emergency Response & Decontamination

In the event of a spill, immediate action determines the severity of the outcome.

Spill Response Protocol[1]
ScenarioAction PlanDecontamination Agent
Dry Powder Spill 1. Evacuate immediate area.2. Gently cover with paper towels dampened with water (to prevent dust).3. Scoop into waste container.Soap & Water (Surfactant required to lift lipophilic residues).
Liquid Spill (Solvent) 1. Absorb with polypropylene pads (chem-mats).2.[1] Do not use paper towels for oxidizable solvents.3. Place in double-bagged waste.5% Sodium Bicarbonate solution (Neutralizes residual acid).
Exposure First Aid[1]
  • Skin: Wash with soap and water for 15 minutes .[3][4] Water alone is ineffective due to the compound's lipophilicity; soap is required to emulsify the chemical [4].

  • Eyes: Flush for 15 minutes.[3][4][5][6] Lift eyelids. Consult an ophthalmologist immediately if irritation persists.

Spill Logic Diagram

Spill_ResponseEventSpill DetectedAssessAssess FormEvent->AssessDryDry PowderAssess->DryWetLiquid / SolubilizedAssess->WetActionDryDampen (Minimize Dust)ScoopDry->ActionDryActionWetAbsorb (Chem-Mat)VentilateWet->ActionWetDeconDecontaminate Surface(Soap + Water or 5% NaHCO3)ActionDry->DeconActionWet->DeconDisposalHazardous Waste(Tag: Toxic/Irritant)Decon->Disposal

Figure 2: Workflow for containment and neutralization of spills.

Waste Management & Disposal

Classification: Hazardous Chemical Waste. RCRA Code (USA): Not specifically listed (P or U list), but must be characterized as D002 (Corrosivity) if pH < 2, or generally as toxic organic waste.

  • Segregation:

    • Solid Waste: Double-bag in clear polyethylene bags. Label as "Solid Organic Acid - Irritant."[1]

    • Liquid Waste: Segregate into "Organic Acids" or "Halogenated Solvents" (if dissolved in DCM/Chloroform). Do not mix with strong oxidizers (Nitric Acid, Peroxides) or strong bases (risk of rapid heat evolution).

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.

  • Labeling: Must include full chemical name: 5-Chloro-2-(phenoxymethyl)benzoic acid. Do not use abbreviations like "CPBA" (confusable with chloroperbenzoic acid, an oxidizer).

References

  • PubChem. (n.d.). Benzoic Acid - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Summary for CID 118574 (Methyl 5-chloro-2-methoxybenzoate - Related Structure). PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200). United States Department of Labor. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.